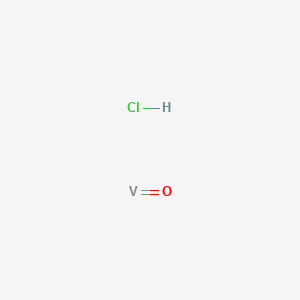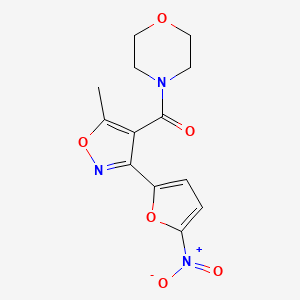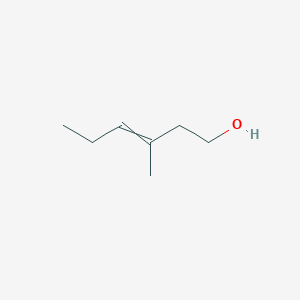
Propyl propylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl propylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is a member of the phosphonofluoridate family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonofluoridate group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl propylphosphonofluoridate typically involves the reaction of propylphosphonic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propyl groups. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propyl propylphosphonofluoridate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Hydroxyl or amino-substituted phosphonofluoridates.
Aplicaciones Científicas De Investigación
Propyl propylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of propyl propylphosphonofluoridate involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl propylphosphonofluoridate
- Ethyl propylphosphonofluoridate
- Butyl propylphosphonofluoridate
Uniqueness
Propyl propylphosphonofluoridate is unique due to its specific alkyl chain length, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, it exhibits different binding affinities and inhibitory effects on enzymes. Its longer alkyl chain also affects its solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Propiedades
Número CAS |
18358-36-6 |
|---|---|
Fórmula molecular |
C6H14FO2P |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
1-[fluoro(propyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |
Clave InChI |
JOBVIQBYCNRBKT-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




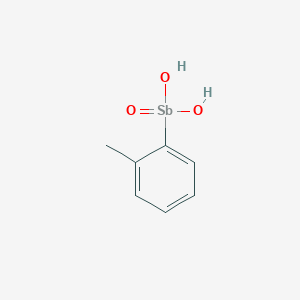
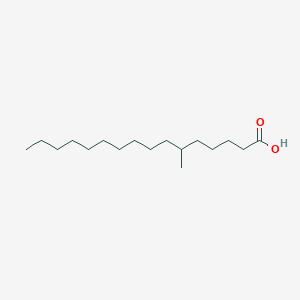
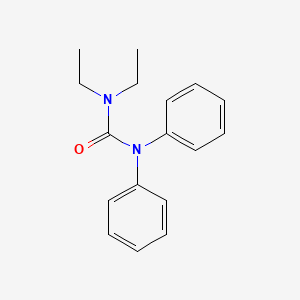
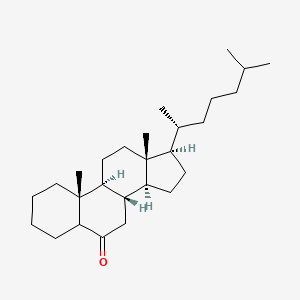
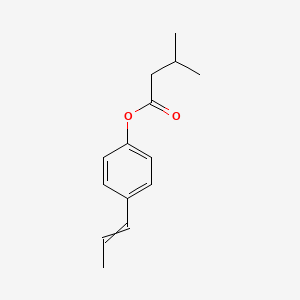
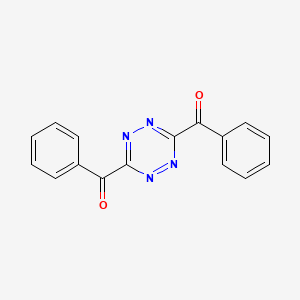
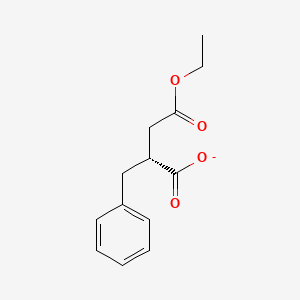
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)
